1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a nitrophenyl group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The fluorobenzyl and nitrophenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dihydropyridine core is known to interact with calcium channels, which can influence cardiovascular function. The nitrophenyl group may also contribute to its biological activity through electron-withdrawing effects, enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Nicardipine: Another calcium channel blocker with structural similarities.
Uniqueness: 1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both fluorobenzyl and nitrophenyl groups, which may confer distinct electronic properties and biological activities compared to other dihydropyridine derivatives. This combination of functional groups can enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-4-1-3-13(11-14)12-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVNRWRZDNVKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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